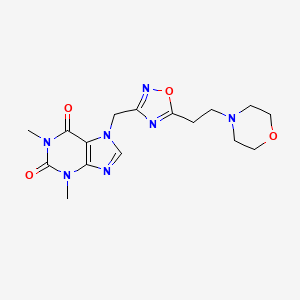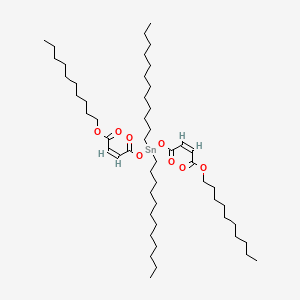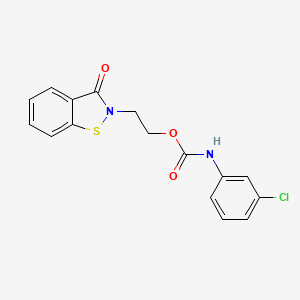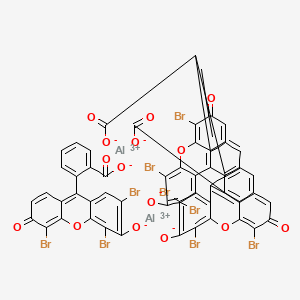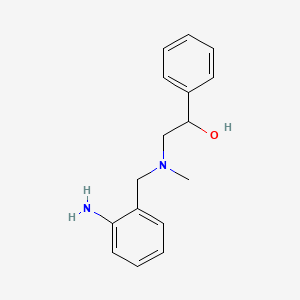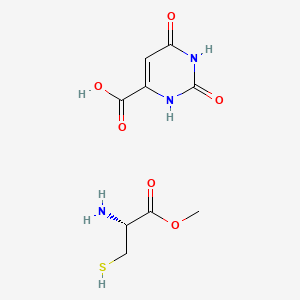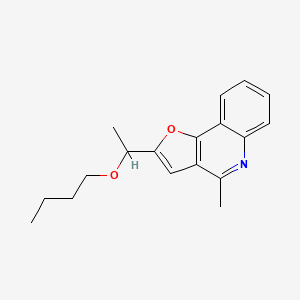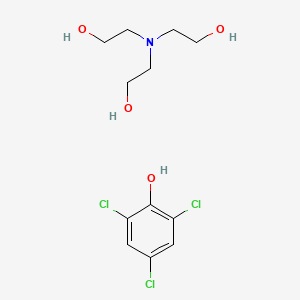
Einecs 301-950-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 301-950-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation of Einecs 301-950-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Einecs 301-950-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Einecs 301-950-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of Einecs 301-950-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Einecs 301-950-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical and industrial uses.
Einecs 239-934-0: Mercurous oxide, which has unique chemical reactions and applications.
In comparison, this compound stands out due to its specific chemical structure and the range of reactions it can undergo, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
94087-58-8 |
|---|---|
Molecular Formula |
C12H18Cl3NO4 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trichlorophenol |
InChI |
InChI=1S/C6H3Cl3O.C6H15NO3/c7-3-1-4(8)6(10)5(9)2-3;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |
InChI Key |
YJCCMXZXCGXXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


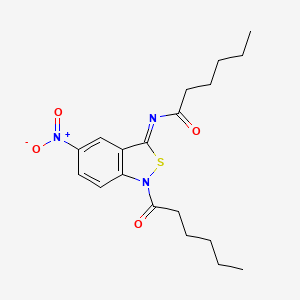
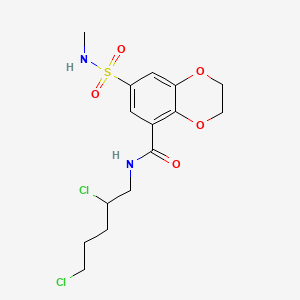


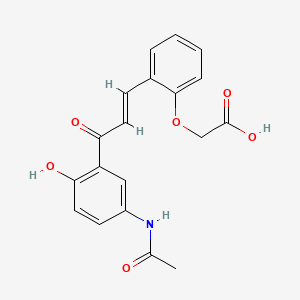
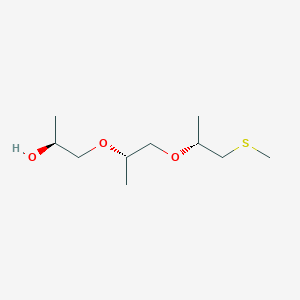
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
